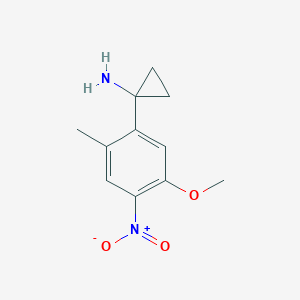
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group and a substituted phenyl ring. The phenyl ring is substituted with methoxy, methyl, and nitro groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution on the Phenyl Ring: The phenyl ring is substituted with methoxy, methyl, and nitro groups through various electrophilic aromatic substitution reactions. These reactions often involve reagents such as methanol, methyl iodide, and nitric acid under specific conditions.
Attachment of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups on the phenyl ring may also contribute to its binding affinity and selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxy-2-methylphenyl)cyclopropan-1-amine: Lacks the nitro group, resulting in different chemical and biological properties.
1-(5-Methoxy-2-methyl-4-nitrophenyl)ethanamine: Contains an ethanamine group instead of a cyclopropanamine group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(5-methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O3/c1-7-5-9(13(14)15)10(16-2)6-8(7)11(12)3-4-11/h5-6H,3-4,12H2,1-2H3 |
Clé InChI |
PUYGMOKJKTTYNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2(CC2)N)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


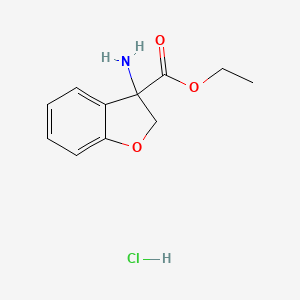
![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
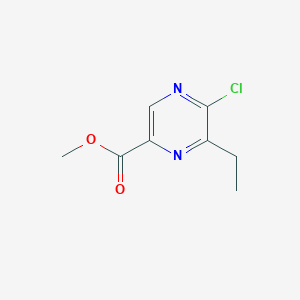

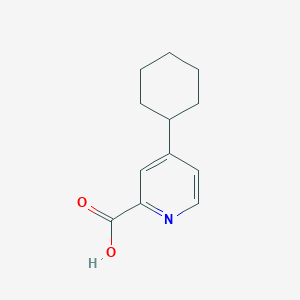

![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)

![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)

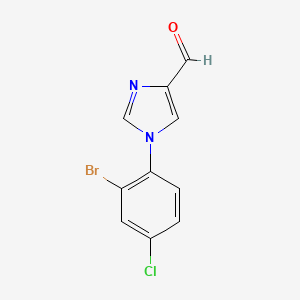
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
